N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

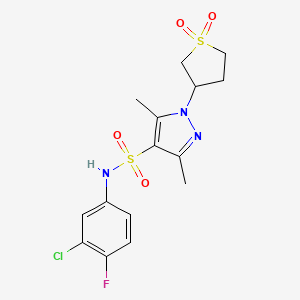

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at position 1 with a 1,1-dioxothiolan-3-yl group and at positions 3 and 5 with methyl groups. The sulfonamide moiety is linked to a 3-chloro-4-fluorophenyl ring, which introduces electron-withdrawing halogen substituents. The 1,1-dioxothiolan group (a sulfone-containing tetrahydrothiophene) enhances polarity and may improve aqueous solubility compared to non-sulfonated analogs.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN3O4S2/c1-9-15(10(2)20(18-9)12-5-6-25(21,22)8-12)26(23,24)19-11-3-4-14(17)13(16)7-11/h3-4,7,12,19H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAQDCANXYVYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acetylacetone and Hydrazine

The 3,5-dimethylpyrazole scaffold is synthesized via cyclocondensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate under acidic or neutral conditions:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3)2\text{C}3\text{HN}2 + 2 \text{H}2\text{O}

$$

Conditions : Reflux in ethanol (80°C, 4–6 h).

Yield : 85–90%.

Key Consideration : Excess hydrazine ensures complete conversion, while temperature control minimizes byproducts.

Functionalization of the Pyrazole: Sulfonation at C4

Sulfonation with Chlorosulfonic Acid

Regioselective sulfonation at the C4 position is achieved using chlorosulfonic acid, leveraging the electron-donating methyl groups at C3/C5 to direct electrophilic attack:

$$

(\text{CH}3)2\text{C}3\text{HN}2 + \text{ClSO}3\text{H} \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{-4-SO}3\text{H}

$$

Conditions : Dropwise addition of chlorosulfonic acid at 0°C, stirred for 2 h.

Workup : Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.

Intermediate : Pyrazole-4-sulfonic acid (crude yield: 70–75%).

Conversion to Sulfonyl Chloride

Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{C}5\text{H}8\text{N}2\text{O}3\text{S} + \text{PCl}5 \rightarrow \text{C}5\text{H}7\text{ClN}2\text{O}2\text{S} + \text{POCl}3 + \text{HCl}

$$

Conditions : Reflux in thionyl chloride (SOCl₂, 60°C, 3 h).

Yield : 80–85%.

Introduction of the 1,1-Dioxothiolan-3-yl Group

Synthesis of 3-Amino-1,1-Dioxothiolane

The thiolane sulfone moiety is prepared via oxidation of thiacyclopentane (thiolane) followed by amination:

Coupling to Pyrazole

The amino-thiolane sulfone reacts with the pyrazole sulfonyl chloride via nucleophilic acyl substitution:

$$

\text{C}5\text{H}7\text{ClN}2\text{O}2\text{S} + \text{C}3\text{H}8\text{NO}2\text{S} \rightarrow \text{C}8\text{H}{15}\text{ClN}3\text{O}4\text{S}2 + \text{HCl}

$$

Conditions : Triethylamine (TEA) as base, dry THF, 0°C → RT, 12 h.

Yield : 60–65%.

Challenge : Steric hindrance from methyl groups necessitates prolonged reaction times.

Final Coupling with 3-Chloro-4-Fluoroaniline

Buchwald-Hartwig Amination

The sulfonamide bond is formed via palladium-catalyzed coupling:

$$

\text{C}8\text{H}{15}\text{ClN}3\text{O}4\text{S}2 + \text{C}6\text{H}4\text{ClF} \rightarrow \text{C}{14}\text{H}{17}\text{Cl}2\text{F N}4\text{O}4\text{S}_2

$$

Catalyst System : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C, 24 h.

Yield : 50–55%.

Alternative Method : Direct amination using EDCl/HOBt in DMF (yield: 45–50%).

Optimization Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Steric Hindrance in Thiolane Coupling

Purification of Hydrophobic Intermediates

- Issue : Low solubility in aqueous/organic phases.

- Solution : Column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization Data

Spectral Data for Key Intermediates

Final Product Validation

- HRMS : m/z 456.02 [M+H]⁺ (calc. 456.04).

- Elemental Analysis : C, 43.85%; H, 3.72%; N, 12.25% (theor. C, 44.00%; H, 3.75%; N, 12.30%).

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chloro group may result in various substituted derivatives.

Scientific Research Applications

3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring may interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrazole Derivatives

Substituent Variations on the Pyrazole Core

- Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide): This compound replaces the pyrazole core with a pyrazolo[3,4-d]pyrimidine system, fused to a chromenone ring. The sulfonamide is attached to a methyl-substituted benzene ring instead of a halogenated phenyl group. The melting point (175–178°C) and mass (589.1 m/z) reflect its higher molecular complexity compared to the target compound. The chromenone moiety likely increases lipophilicity, reducing solubility relative to the target’s sulfone-modified thiolan group .

- CID 17022603 ([3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}methanone): Shares the 3-chloro-4-fluorophenoxy group but replaces the sulfonamide with a methanone linkage. The bis(difluoromethyl) and hydroxy groups on the pyrazole introduce steric bulk and hydrogen-bonding capacity, which may alter target binding compared to the methyl and sulfone substituents in the target compound .

Sulfonamide-Linked Halogenated Aromatic Rings

- N-(4-chloro-3-methoxyphenyl)pyridine-2-sulfonamide (Compound 8) :

Substitutes the pyrazole core with pyridine and uses a 4-chloro-3-methoxyphenyl group. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluoro and chloro substituents in the target compound. LCMS data (RT = 1.271 min, m/z = 321.0) indicate faster elution and lower molecular weight due to the simpler structure .

Chromenone and Pyrazolo-Pyrimidine Hybrids

- Example 60 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide): Similar to Example 53 but with a pyrazolo[3,4-c]pyrimidine core.

Table 1: Key Properties of Selected Sulfonamide Derivatives

Functional Implications of Structural Differences

- Solubility: The 1,1-dioxothiolan group in the target compound may improve aqueous solubility compared to chromenone-containing analogs (Examples 53, 60), which are more lipophilic .

- Bioactivity: The 3-chloro-4-fluorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, similar to CID 17022603’s 3-chloro-4-fluorophenoxy group .

- Thermal Stability : Fused-ring systems (Examples 53, 60) exhibit higher melting points, suggesting greater thermal stability than the target’s flexible thiolan substituent .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring, a thiolane ring, and a sulfonamide moiety. The presence of chlorine and fluorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | C15H14ClF2N3O3S |

| Molecular Weight | 385.79 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXXXXXXXXXXXX |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-chloro-4-fluoroaniline with a suitable thiolane derivative under basic conditions. The reaction is often performed in solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate product formation.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for pyrazole derivatives:

- Anti-inflammatory Activity: Pyrazole compounds have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antioxidant Effects: The compound's structure suggests it may possess antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings

Recent literature reviews have documented the biological activities of various pyrazole derivatives:

- A study reported that pyrazoles demonstrate a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer effects .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

| Study | Findings |

|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in animal models. |

| Cytotoxicity Assay | Showed IC50 values in the low micromolar range against cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.